Product packaging for Hexasodium 2,2'-(ethene-1,2-diylbis{(3-sulfonato-4,1-phenylene)azanediyl[6-(diethylamino)-1,3,5-triazine-4,2-diyl]azanediyl})di(benzene-1,4-disulfonate)(Cat. No.:CAS No. 41098-56-0)

Hexasodium 2,2'-(ethene-1,2-diylbis{(3-sulfonato-4,1-phenylene)azanediyl[6-(diethylamino)-1,3,5-triazine-4,2-diyl]azanediyl})di(benzene-1,4-disulfonate)

Cat. No.: B036774
CAS No.: 41098-56-0
M. Wt: 1305.1 g/mol
InChI Key: KMPSLWWDIJFERN-UHFFFAOYSA-H
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Description

Fluorescent Brightener 357 is a highly effective stilbene-based optical brightening agent (OBA) designed for advanced materials and polymer science research. Its primary mechanism of action involves absorbing ultraviolet light in the 340-370 nm range and re-emitting it as intense blue fluorescence in the 420-470 nm range. This Stokes shift effectively neutralizes yellowish tints in substrates, resulting in a perceived enhancement of whiteness and brightness. Researchers utilize this compound to investigate polymer photophysics, study the efficiency of additive incorporation in synthetic fibers (e.g., nylons, polyesters, and plastics), and develop high-performance coatings and detergents. A key research application is its use as a fluorescent tracer or marker to visualize material flow, distribution homogeneity, and degradation processes in complex polymeric systems. Fluorescent Brightener 357 offers excellent photostability and compatibility with a wide range of industrial polymers, making it an indispensable tool for developing next-generation materials with superior optical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H38N12Na6O18S6 B036774 Hexasodium 2,2'-(ethene-1,2-diylbis{(3-sulfonato-4,1-phenylene)azanediyl[6-(diethylamino)-1,3,5-triazine-4,2-diyl]azanediyl})di(benzene-1,4-disulfonate) CAS No. 41098-56-0

Properties

IUPAC Name

hexasodium;2-[[4-(diethylamino)-6-[4-[2-[4-[[4-(diethylamino)-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O18S6.6Na/c1-5-51(6-2)39-47-35(45-37(49-39)43-29-21-27(71(53,54)55)15-17-31(29)73(59,60)61)41-25-13-11-23(33(19-25)75(65,66)67)9-10-24-12-14-26(20-34(24)76(68,69)70)42-36-46-38(50-40(48-36)52(7-3)8-4)44-30-22-28(72(56,57)58)16-18-32(30)74(62,63)64;;;;;;/h9-22H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPSLWWDIJFERN-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N12Na6O18S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041249
Record name Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(diethylamino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1305.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41098-56-0
Record name Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(diethylamino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Structural Elucidation

Chemical Synthesis Pathways of Fluorescent Brightener 357 and Related Stilbene-Triazine Compounds

The core structure of these fluorescent agents is typically built through a sequence of controlled reactions, attaching various functional groups to a central stilbene-triazine backbone.

The synthesis of stilbene-triazine optical brighteners is fundamentally achieved through a series of nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org This process involves an electron-rich species (the nucleophile) attacking and forming a bond with an electron-poor carbon atom, displacing a leaving group. masterorganicchemistry.com In the context of Fluorescent Brightener 357, this is a sequential process where different amines or alcohols act as nucleophiles to replace the chlorine atoms on a triazine ring. researchgate.net The entire synthetic pathway is typically a three-step process where temperature and pH are carefully controlled at each stage to ensure selective substitution. researchgate.netnih.gov

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a critical precursor in the synthesis of these compounds. weylchem.com Its three chlorine atoms are highly reactive towards nucleophilic substitution, but their reactivity is temperature-dependent. researchgate.netresearchgate.net This allows for a stepwise reaction:

The first chlorine atom can be substituted at a low temperature, typically 0-5 °C.

The second chlorine is replaced by raising the temperature, for instance, to 35-50 °C. ncsu.edu

The final chlorine atom requires more vigorous conditions, often temperatures around 90 °C, to be substituted.

This controlled reactivity enables the precise and sequential introduction of different functional groups onto the triazine ring, which is a cornerstone of creating symmetrically or asymmetrically substituted brighteners. researchgate.netncsu.edu

Table 1: Sequential Nucleophilic Substitution Conditions on Cyanuric Chloride

Substitution Step Typical Nucleophile Temperature (°C) pH Range Source(s)
First Chlorine Aromatic Amine (e.g., DSD Acid) 0 - 10 4.5 - 7.0 researchgate.netncsu.edu
Second Chlorine Aliphatic/Aromatic Amine 35 - 50 6.0 - 8.0 ncsu.edu
Third Chlorine Aliphatic Amine/Alcohol > 80 8.0 - 9.0

The stilbene (B7821643) portion of the brightener, which is the primary source of its fluorescent properties, is derived from 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). wikipedia.orgwikipedia.orgsrce.hr This compound is reacted with two equivalents of cyanuric chloride in the first step of the synthesis. The amino groups on the DSD acid act as the nucleophiles, each displacing one chlorine atom on a cyanuric chloride molecule to form a larger, symmetrical intermediate. researchgate.net The sulfonic acid groups (–SO₃H) are crucial as they confer water solubility to the final brightener molecule, a vital property for its application in aqueous systems like laundry detergents.

Development and Characterization of Polymeric Fluorescent Whitening Agents (PFWAs)

To enhance certain properties of fluorescent whiteners, such as water solubility, stability, and substantivity to substrates, they can be incorporated into polymeric structures.

A significant advancement in brightener technology is the creation of Polymeric Fluorescent Whitening Agents (PFWAs). ncsu.eduresearchgate.net These are synthesized by modifying triazine-stilbene monomers. In this process, a pre-formed stilbene-triazine molecule, which still has a reactive chlorine atom on its triazine ring, is reacted with a water-soluble polymer that has nucleophilic groups (like hydroxyl groups). ncsu.eduncsu.edu Common polymers used for this purpose include polyethylene (B3416737) glycol (PEG) and polyvinyl alcohol (PVA). ncsu.eduncsu.edu The nucleophilic groups on the polymer chain attack the triazine ring of the brightener monomer, displacing the final chlorine atom and forming a covalent bond. ncsu.edu This method effectively grafts the fluorescent monomer onto a polymer backbone, leading to a multifunctional agent with improved water solubility and performance. ncsu.eduresearchgate.net

To confirm the successful synthesis and elucidate the structure of PFWAs, a suite of spectroscopic techniques is employed. ncsu.edugncl.cn Each method provides unique information about the molecule's composition and structure. fiveable.me

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the synthesized polymer. For instance, the successful incorporation of the brightener monomer onto a polymer like PVA would be confirmed by observing the characteristic absorption bands of the triazine ring and sulfonic acid groups alongside the broad hydroxyl (O-H) band of the polymer backbone. researchgate.netncsu.eduacs.org The disappearance of peaks associated with certain reactants can also confirm the reaction's completion. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study the optical properties of the PFWAs. UV-Vis spectra show the wavelengths at which the molecule absorbs light. nih.gov Stilbene-based brighteners typically exhibit strong absorption in the UV region (around 340-370 nm). researchgate.netnih.gov This analysis confirms that the chromophore responsible for fluorescence is present and active in the polymeric structure. ncsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. ncsu.eduresearchgate.net NMR spectra can confirm the successful covalent linkage between the fluorescent monomer and the polymer chain by showing characteristic shifts in the signals of protons and carbons near the reaction site. acs.orgnih.gov It is a powerful tool for verifying the final molecular structure. researchgate.net

Table 2: Spectroscopic Characterization of Polymeric Fluorescent Whitening Agents

Technique Purpose Typical Findings Source(s)
FT-IR Identifies functional groups. Confirms presence of triazine rings, sulfonic acid groups (S=O stretch), and polymer backbone (e.g., O-H stretch for PVA). researchgate.netncsu.eduncsu.edu
UV-Vis Analyzes optical absorption properties. Shows strong absorption bands in the UV range (e.g., 350-400 nm), characteristic of the stilbene chromophore. researchgate.netacs.orgnih.gov
NMR Provides detailed structural information. Confirms covalent bond formation through chemical shifts of protons and carbons at the linkage site. Verifies the overall molecular structure. researchgate.netncsu.edunih.gov

Isomerism and Conformation in Fluorescent Brightener 357

Fluorescent Brightener 357, a complex derivative of triazine-stilbene, exhibits specific isomeric and conformational properties that are fundamental to its function as an optical brightening agent. The molecule's structure, centered around a stilbene core (a diphenylethylene group), allows for distinct spatial arrangements of its atoms, which in turn dictate its photophysical behavior.

E-Z Isomerization in Aqueous Systems

The central carbon-carbon double bond in the stilbene portion of Fluorescent Brightener 357 restricts rotation, giving rise to two stereoisomeric forms: the E-isomer (trans) and the Z-isomer (cis). In aqueous solutions, these isomers can interconvert in a process known as E-Z or trans-cis isomerization. scispace.com This photochemical reaction is a primary factor influencing the brightener's performance and stability.

The trans-isomer is characterized by the two phenyl rings being on opposite sides of the double bond, resulting in a more linear and planar molecular structure. This configuration is crucial for its fluorescence. scispace.com However, upon exposure to light, particularly in the UV spectrum, the trans-isomer can absorb energy and undergo a rotation around the central ethylene (B1197577) bond to form the cis-isomer. scispace.com

In the cis (or Z) configuration, the phenyl rings are on the same side of the double bond, leading to a less planar molecule due to steric hindrance. This structural change disrupts the extensive conjugation of the molecule, which is responsible for its fluorescent properties. As a result, the cis-isomer does not exhibit fluorescence. scispace.com

The process is reversible, and an equilibrium between the trans and cis forms is eventually established under irradiation. scispace.com However, the accumulation of the non-fluorescent cis-isomer leads to a reduction in the whitening efficiency of the brightener. scispace.com The absorption maxima of the two isomers differ significantly; the trans form typically absorbs at higher wavelengths (in the UVA range) compared to the cis form, which absorbs at shorter, hypsochromically shifted wavelengths. scispace.comresearchgate.net

Table 1: Absorption Maxima of Triazine-Stilbene Isomers in Different Solvents This table presents generalized data for triazine-stilbene fluorescent brighteners, the class to which Fluorescent Brightener 357 belongs, illustrating the typical shift in absorption upon isomerization.

IsomerSolventAbsorption Maximum (λmax)
trans (E)Aqueous Solution343-238 nm
trans (E)Ethanol346-350 nm
cis (Z)Aqueous Solution260-274 nm
cis (Z)Ethanol260-274 nm
Data sourced from scientific studies on triazine-stilbene fluorescent brighteners. scispace.com

Conformational Stability of Trans-Conformers and Fluorescence Emission

The fluorescence of Fluorescent Brightener 357 is intrinsically linked to the conformational stability of its trans-isomer. The trans-conformer possesses a highly conjugated system that extends across the stilbene backbone and into the associated triazinylamino groups. This planar and rigid conformation allows the molecule to efficiently absorb ultraviolet radiation and re-emit it as visible blue light, the mechanism behind its brightening effect. scispace.comresearchgate.net

The stability of this trans-conformation is paramount for maintaining high fluorescence quantum yields. When the molecule is in the trans form, the deactivation of its excited state occurs predominantly through the emission of a photon (fluorescence). researchgate.net However, as discussed in the previous section, the absorption of light can also provide the energy needed to overcome the rotational barrier of the central double bond, leading to the formation of the less stable, non-planar cis-isomer. scispace.com

The conversion to the cis-conformer introduces a significant deactivation pathway for the excited state that is non-radiative, meaning energy is dissipated as heat rather than light. This isomerization process effectively quenches the fluorescence. scispace.com Therefore, the photostability of a fluorescent brightener is often discussed in terms of its resistance to trans→cis isomerization. Factors such as the molecular environment (e.g., solvent, substrate) and the specific chemical groups attached to the triazine rings can influence the stability of the trans-conformer and the dynamics of the isomerization process. researchgate.net In essence, a higher conformational stability of the trans-isomer correlates directly with more durable and efficient fluorescence emission.

Photophysical and Photochemical Mechanisms

Light Absorption and Emission Characteristics

The ability of Fluorescent Brightener 357 to absorb ultraviolet light and re-emit it in the blue portion of the visible spectrum is central to its function as a whitening agent. This process is governed by its specific photophysical properties.

Fluorescent Brightener 357, a stilbene (B7821643) derivative, exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. nih.gov Studies have shown that stilbene-based brighteners, such as those in the same class as Fluorescent Brightener 357, typically display two main absorbance bands. researchgate.net One of these prominent absorption peaks for a similar brightener, Brightener 24, is observed at 357 nm. researchgate.net This absorption is attributed to the trans-isomer of the molecule, which is the form responsible for fluorescence. ncsu.edu The absorption of UV light excites the molecule from its electronic ground state to a higher energy singlet state.

Table 1: UV-Visible Absorption Data for Stilbene-Type Fluorescent Brighteners

Brightener TypeMaximum Absorption Wavelength (λmax)Reference
Brightener 24357 nm researchgate.net
Polymeric Fluorescent Whitening Agents (PFWAs)328 nm - 346 nm ncsu.edu

This table presents the maximum absorption wavelengths for related stilbene-type fluorescent brighteners to provide context for the absorption characteristics of Fluorescent Brightener 357.

Upon absorption of UV radiation, Fluorescent Brightener 357 transitions to an excited state. It then rapidly relaxes to the lowest vibrational level of the first excited singlet state and subsequently returns to the ground state by emitting a photon. This emitted light is observed as fluorescence.

The fluorescence emission spectrum of compounds similar to Fluorescent Brightener 357 is typically found in the blue region of the visible spectrum, which is responsible for the whitening effect. srce.hr For instance, a related fluorescent whitening agent (FWA) demonstrates a maximum excitation at 356 nm and a maximum emission at 434 nm. ncsu.edu Another example, Fluorescent Brightener OB, has a maximum absorption wavelength of 375 nm and a maximum fluorescence emission wavelength of 435 nm. sinocurechem.com The emission spectra and excitation spectra of these types of compounds often exhibit a good mirror relationship. ncsu.edu The intensity of fluorescence can be influenced by the concentration of the brightener in a solution; at very high concentrations, a phenomenon known as fluorescence quenching can occur, leading to a decrease in emission intensity. ncsu.edusrce.hr

Table 2: Excitation and Emission Wavelengths for Similar Fluorescent Whitening Agents

CompoundMaximum Excitation Wavelength (nm)Maximum Emission Wavelength (nm)Reference
FWA356434 ncsu.edu
Compound 5c (PFWA)357431 ncsu.edu
Uvitex RSBNot specified440 srce.hr
Fluorescent Brightener OB375435 sinocurechem.com

This table provides examples of excitation and emission wavelengths for analogous fluorescent whitening agents.

The Stokes shift is the difference in wavelength or frequency between the position of the absorption maximum and the emission maximum. edinst.com This phenomenon arises because the molecule loses some of its absorbed energy through non-radiative processes, such as vibrational relaxation, before fluorescence occurs. edinst.com Consequently, the emitted photon has lower energy (longer wavelength) than the absorbed photon. edinst.com

The magnitude of the Stokes shift is dependent on the specific fluorophore and the polarity of its surrounding environment. edinst.com For a representative fluorescent whitening agent, the maximum absorption wavelength is 356 nm and the maximum fluorescent emission wavelength is 434 nm, resulting in a significant Stokes shift. ncsu.edu In a study of a single tryptophan mutant protein, a substantial red-edge excitation shift (REES) was observed, where the maximum emission wavelength increased from 315 nm to 340 nm as the excitation wavelength was changed. nih.gov

Table 3: Example Calculation of Stokes Shift for a Fluorescent Whitening Agent

ParameterWavelength (nm)Reference
Maximum Absorption (λA)356 ncsu.edu
Maximum Emission (λF)434 ncsu.edu
Stokes Shift (Δλ = λF - λA) 78

This table demonstrates the calculation of the Stokes shift for a representative fluorescent whitening agent.

Photodegradation Pathways and Kinetics

Exposure to light, particularly UV radiation, can induce chemical changes in Fluorescent Brightener 357, leading to its degradation. This process is of significant environmental interest.

In aqueous solutions and in the presence of sunlight, stilbene-based fluorescent whitening agents like Fluorescent Brightener 357 can undergo a reversible photo-induced isomerization. heraproject.com The fluorescent trans-isomer can be converted to the non-fluorescent cis-isomer. ncsu.eduheraproject.com This isomerization leads to a loss of the whitening effect. heraproject.com With prolonged exposure to light, the absorption intensity of the trans-isomers decreases, indicating degradation. ncsu.edu The rate of photodegradation can be significant, with studies showing that fluorescent whitening agents can be depleted by 12–95% upon irradiation. jst.go.jp In a field study, photolysis accounted for 50% of the removal of a similar FWA over a 12-month period. heraproject.com

The photodegradation of fluorescent whitening agents leads to the formation of numerous metabolites. heraproject.com While the specific degradation products of Fluorescent Brightener 357 are not detailed in the provided search results, the degradation of a similar compound, 4,4'-Bis(2-sulfostyryl)biphenyl Na salt, was found to produce 4-(4-Formylphenyl)stilbene-2'-sulfonic acid, which was determined to be biodegradable. americanchemicalsuppliers.com It has been noted that the mixture of breakdown products from photodegradation can be less toxic to aquatic environments than the parent compound. heraproject.com The presence of these compounds and their degradation products in industrial wastewater has been identified using advanced analytical techniques like LC/NMR and LC/MS. acs.org The environmental fate of these compounds is a key consideration, as they can be transported through various environmental compartments, with photodegradation being a significant removal process in aquatic systems. mdpi.com

Influence of Optical Conditions on Degradation Rates

The degradation of stilbene-based fluorescent whitening agents, including compounds structurally related to Fluorescent Brightener 357, is significantly influenced by optical conditions. Exposure to ultraviolet (UV) and visible light is a primary driver of their chemical breakdown, a process known as photodegradation. nih.govsci-hub.se

The principal photochemical reaction leading to the degradation and loss of fluorescence in stilbene-type brighteners is an isomerization process. sci-hub.segoogle.com The fluorescent and planar trans-isomer, upon absorbing light energy, converts to the non-planar and non-fluorescent cis-isomer. sci-hub.sescispace.com This initial photoisomerization is often followed by the oxidative cleavage of the central ethylenic double bond, resulting in the formation of smaller, non-fluorescent molecules such as aldehydes and alcohols. sci-hub.segoogle.comresearchgate.net

Several factors related to optical and environmental conditions can influence the rate of this degradation:

Wavelength of Light: The degradation process is initiated by the absorption of light, typically in the UV-A range (320-400 nm) and the violet-blue portion of the visible spectrum (<500 nm). nih.govresearchgate.net Irradiation at specific wavelengths, such as 365 nm, has been shown to induce the degradation of stilbene compounds. nih.gov

Presence of Oxidants: The rate of degradation can be accelerated in the presence of oxidizing species. For instance, hydrogen peroxide (H₂O₂), which can be generated when wet, FWA-treated materials are exposed to light, promotes the hydroxylation of the brightener molecule. nih.govresearchgate.net This hydroxylation is a key initial step that can lead to the formation of colored byproducts and photoyellowing. nih.govresearchgate.net Subsequent oxidation can form quinone derivatives, which are identified as a primary cause of yellowing. nih.govresearchgate.net

Chemical Environment: The degradation rate is affected by the surrounding chemical matrix. The presence of certain metal ions, such as Fe(III), can significantly accelerate photodegradation. nih.gov In the presence of ferric ions, the complete degradation of a stilbene brightener was observed to be four times faster than through direct photolysis alone. nih.gov Conversely, dissolved natural organic matter can sometimes inhibit the degradation process. researchgate.net Acidity (pH) can also cause a reduction in fluorescence, and the presence of chlorine or peroxides can have a destructive effect. sci-hub.seraytopoba.com

Physical State: Stilbene-based brighteners are generally more susceptible to degradation when in a solution phase compared to when they are adsorbed onto a surface or substrate. google.com

Table 1: Factors Influencing the Degradation of Stilbene-Type Fluorescent Brighteners

Factor Influence on Degradation Rate Mechanism
Light Exposure (UV/Visible) Increases Initiates trans-cis isomerization and subsequent oxidative cleavage. sci-hub.segoogle.com
Oxidizing Agents (e.g., H₂O₂) Increases Promotes hydroxylation, leading to colored photoproducts and quinones. nih.govresearchgate.net
Metal Ions (e.g., Fe(III)) Increases Catalyzes photoredox reactions, generating reactive radicals (e.g., •OH). nih.gov
pH Dependent on specific brightener Acidity can cause a reduction in fluorescence; optimal pH ranges exist for stability. sci-hub.seraytopoba.com

| Physical State | Faster in solution | Increased molecular mobility in solution facilitates photochemical reactions compared to the sorbed state. google.com |

Fundamental Mechanisms of Fluorescence in Stilbene-Triazine Systems

The whitening effect of stilbene-triazine fluorescent brighteners is a result of their inherent ability to undergo fluorescence. This process involves the absorption of light energy at a shorter wavelength and the subsequent emission of that energy as light at a longer wavelength. researchgate.net

The fundamental mechanism is rooted in the molecule's electronic structure, specifically its extensive π-conjugated system. This system, which includes the stilbene core (a diphenylethylene structure) and the triazine rings, is responsible for the photophysical properties of the compound. ncsu.edu

Absorption: The process begins with the absorption of photons from the near-ultraviolet (UV) region of the electromagnetic spectrum, typically between 340 nm and 380 nm. researchgate.netresearchgate.net This absorption excites an electron from the ground state (S₀) to a higher energy singlet excited state (S₁).

Fluorescence (Emission): The molecule quickly relaxes from this excited state back to the ground state. This relaxation occurs through the emission of a photon. Due to energy loss through non-radiative processes like vibrational relaxation, the emitted photon has less energy, and therefore a longer wavelength, than the absorbed photon. For stilbene-triazine systems, this emission occurs in the blue-violet region of the visible spectrum, typically between 400 nm and 450 nm. researchgate.netresearchgate.net This emitted blue light counteracts any yellowish cast on a substrate, resulting in a perceived whitening effect. sci-hub.se

A critical factor for fluorescence in these systems is the molecule's stereochemistry. Stilbene derivatives can exist as two geometric isomers: trans (E) and cis (Z). scispace.com

trans-Isomer: In the trans-configuration, the molecule is relatively planar. This planarity allows for effective overlap of p-orbitals across the entire conjugated system, which is a prerequisite for strong fluorescence. ncsu.edu Only the trans-isomer of stilbene-triazine brighteners is fluorescent. scispace.comncsu.edu

cis-Isomer: The cis-isomer is sterically hindered, causing the phenyl rings to be twisted out of plane. sci-hub.se This twisting disrupts the π-conjugation, and as a result, the cis-isomer is non-fluorescent. scispace.comncsu.edu The deactivation from its excited state occurs primarily through non-radiative pathways. scispace.com

The absorption of light can cause the fluorescent trans-isomer to convert to the non-fluorescent cis-isomer. scispace.com This photoisomerization is a major pathway for the loss of whitening efficiency upon prolonged exposure to light. google.comscispace.com The two isomers have distinct absorption spectra; the trans-isomer absorbs at longer wavelengths (e.g., 343-350 nm) while the absorption of the cis-isomer is shifted to shorter wavelengths (e.g., 260-274 nm). scispace.com

Table 2: Spectral Properties of trans and cis Isomers of Triazine-Stilbene Fluorescent Brighteners

Isomer Key Structural Feature Fluorescence Property Typical Absorption Maximum (λmax)
trans Planar Fluorescent 343–350 nm scispace.com

| cis | Non-planar (twisted) | Non-fluorescent | 260–274 nm scispace.com |

Environmental Fate, Transport, and Interaction Studies

Environmental Distribution and Occurrence in Aquatic Systems

The primary route for Fluorescent Brightener 357 to enter the environment is through the discharge of municipal and industrial wastewater. ca.govsolinst.com Its inclusion in laundry detergents and paper products leads to its release into sewage systems. made-in-china.comca.gov

Presence and Persistence in Aquatic Sediments

Due to their chemical properties, fluorescent whitening agents are known to adsorb to sludge and sediments. fineotex.comheraproject.com Studies on analogous compounds have shown significant removal from the water column through adsorption to sewage sludge, with rates as high as 85-90% for FWA-1. heraproject.com This suggests a potential for Fluorescent Brightener 357 to accumulate in aquatic sediments. However, specific studies confirming the presence and detailing the persistence of FWA 357 in sediment cores are currently lacking. The persistence of these compounds in sediments is a concern as it can lead to long-term exposure for benthic organisms. oecd.org

Degradation and Persistence in Environmental Compartments

Biodegradation Studies of Fluorescent Brightener 357 and Analogs

Fluorescent whitening agents are generally considered to be poorly biodegradable in standard tests. heraproject.com However, some studies on analogs have shown a degree of elimination in wastewater treatment processes. For instance, FWA-1 demonstrated high elimination rates (86-92%) in coupled unit tests, which simulate wastewater treatment plants. heraproject.com It is important to note that this elimination is largely attributed to adsorption to sludge rather than complete biodegradation. heraproject.com Specific biodegradation studies on Fluorescent Brightener 357 are not currently available in the reviewed literature.

Abiotic Degradation Processes Beyond Photolysis

While photolysis is a significant degradation pathway for fluorescent whitening agents, other abiotic processes can also contribute to their breakdown. ca.govheraproject.com For stilbene (B7821643) derivatives, this can include oxidative cleavage. heraproject.com However, detailed studies on the specific abiotic degradation processes affecting Fluorescent Brightener 357, other than photolysis, have not been identified. The complexation with metals is another potential interaction in the environment, though its impact on the degradation of FWA 357 has not been explored. researchgate.net

Mass Balance Studies in Aquatic Environments (e.g., Photolysis, Flushing, Adsorption)

A comprehensive understanding of a chemical's environmental fate relies on mass balance studies, which quantify the contributions of different removal processes. For the related compound FWA-1, a mass balance study in a Swiss lake over a 12-month period revealed that photolysis accounted for 50% of its removal, with flushing and adsorption each contributing 25%. heraproject.com Such a study provides valuable insight into the relative importance of different environmental pathways. Unfortunately, no specific mass balance studies for Fluorescent Brightener 357 in aquatic environments have been found in the existing literature.

The following table summarizes the available information on the environmental fate of Fluorescent Brightener 357 and its analogs:

Parameter Fluorescent Brightener 357 Analog (FWA-1)
Detection in Surface Waters No specific data available.0.03 to 2 µg/L in Swiss and German rivers and lakes. heraproject.com
Adsorption to Sludge Expected to adsorb, but no specific data.85-90% removal in sewage treatment plants. heraproject.com
Biodegradation No specific data available. Generally considered poorly biodegradable. heraproject.comHigh elimination in wastewater treatment simulations (86-92%), primarily via adsorption. heraproject.com
Photolysis Expected to be a significant degradation pathway. ca.govAccounts for 50% of removal in a lake ecosystem. heraproject.com
Mass Balance in Aquatic Environment No specific data available.50% photolysis, 25% flushing, 25% adsorption in a lake study. heraproject.com

Transport Mechanisms and Environmental Interactions of Fluorescent Brightener 357

Fluorescent Brightener 357 (FB 357), a hexasulfonated stilbene-based optical brightening agent, enters the environment primarily through the discharge of municipal and industrial wastewater. nih.govcymitquimica.com Its environmental transport and interactions are governed by its chemical structure, which imparts high water solubility and a strong affinity for cellulosic materials and sludge solids. mdpi.comheraproject.com Understanding these mechanisms is crucial for assessing its environmental fate.

Adsorption Dynamics to Sludge and Cellulosic Fibers during Treatment and Laundering

The primary mechanism for the removal of stilbene-based fluorescent whitening agents (FWAs) like FB 357 in wastewater treatment plants (WWTPs) is adsorption to sewage sludge. nih.gov These compounds generally exhibit low biodegradability within the timeframe of typical biological treatment processes. nih.govheraproject.com Instead, their molecular structure facilitates strong binding to organic matter.

During wastewater treatment, a significant portion of FWAs is partitioned from the aqueous phase to the solid phase. Studies on similar stilbene-type FWAs, such as FWA-1, have demonstrated that approximately 85% to 90% of the compound is removed from the effluent by adsorbing onto sludge. heraproject.com This high rate of adsorption is a key factor in its environmental distribution. heraproject.com

In the laundering process, FWAs are designed to adsorb onto textile fibers to enhance whiteness. researchgate.net These agents have a high affinity for cellulosic fibers like cotton. heraproject.com The adsorption process is influenced by factors such as temperature, water hardness, and the concentration of the FWA in the wash liquor. researchgate.net Research on FWA adsorption onto cotton shows that the process is spontaneous and exothermic. icrc.ac.ir Kinetic studies of similar compounds indicate that the adsorption behavior can often be described by a Freundlich isotherm model, suggesting multilayer adsorption onto the fiber surface. icrc.ac.iricrc.ac.ir Measurements have shown that for some FWAs, up to 72-75% of the initial concentration in the washing liquor may be adsorbed onto the fabric. heraproject.comheraproject.com

Table 1: Adsorption Characteristics of Stilbene-Type Fluorescent Whitening Agents

ParameterMediumFindingReference(s)
Removal in WWTP Activated Sludge85-90% removal via adsorption for FWA-1. heraproject.com
Adsorption to Fabric Cellulosic Fibers50-75% of DSBP adsorbs onto fibers during laundering. heraproject.com
Adsorption Isotherm Cotton FibersAdsorption of FBA 113 fits the Freundlich isotherm model, indicating a physical and multilayer process. icrc.ac.iricrc.ac.ir
Thermodynamics Cotton FibersThe adsorption process for FBA 113 is spontaneous (negative ΔG⁰) and exothermic (negative ΔH⁰). icrc.ac.ir

Migration Patterns in Riverine and Sedimentary Environments

FWAs that are not removed by adsorption onto sludge in WWTPs are discharged into aquatic environments. mdpi.com Due to their low volatility, these compounds are primarily found in water, sediment, and soil, rather than the atmosphere. heraproject.com In riverine systems, the dominant processes affecting their fate are partitioning between the aqueous phase and sediment, and photodegradation. acs.org

Monitoring studies in European rivers have detected related stilbene-type FWAs at various concentrations. For example, in the River Glatt in Switzerland, concentrations of distyrylbiphenyl (B371695) (DSBP) and diaminostilbene (DAS 1) derivatives were found to be in the range of 0.4–1.2 μg/L in river water and 2.9–5.7 μg/L in treated sewage effluent. acs.org Another study reported concentrations of 10–70 ng/L for DSBP and 6–120 ng/L for DAS 1 in Swiss rivers. mdpi.com

Once in the aquatic environment, these compounds undergo rapid photoisomerization and subsequent photodegradation when exposed to sunlight. heraproject.com Field studies have shown that photolysis is a primary degradation pathway, with studies on DSBP showing a reduction of over 70% within 28 days in natural water bodies. heraproject.com This process significantly reduces the concentration of the parent FWA compound in the water column. mdpi.comacs.org The portion of FWAs that partitions to sediment is less available for photodegradation and may persist longer. The solid-water distribution coefficient (Kd) for a distyrylbiphenyl derivative (Tinopal CBS-X) in low organic carbon sand was determined to be 0.26 cm³/g, indicating a tendency to adsorb to solids. umn.edu

Table 2: Environmental Concentrations of Structurally Similar FWAs in Aquatic Systems

Compound ClassEnvironmentConcentration RangeReference(s)
DSBP & DAS 1 River Water (Switzerland)0.4 - 1.2 µg/L acs.org
DSBP & DAS 1 Sewage Effluent (Switzerland)2.9 - 5.7 µg/L acs.org
DSBP River Water (Switzerland)10 - 70 ng/L mdpi.com
DAS 1 River Water (Switzerland)6 - 120 ng/L mdpi.com

Interaction with Microbial Communities in Biological Treatment Systems

The interaction between FWAs like Fluorescent Brightener 357 and microbial communities in biological treatment systems is primarily physical rather than metabolic. As noted, the main removal pathway is through adsorption onto the microbial biomass that constitutes activated sludge, not biodegradation of the parent molecule. nih.govheraproject.com Studies on FWA-1 confirmed high elimination due to sludge adsorption but indicated no significant biodegradation. heraproject.com The complex and stable structure of these hexasulfonated stilbene derivatives makes them recalcitrant to microbial degradation under typical WWTP conditions. mdpi.com

Some research has explored the potential for specific microorganisms to degrade stilbene-based FWAs directly. One study aimed to isolate microbial strains from various environments with the ability to degrade different sulfonated stilbene brighteners, including FB 357 (referred to as 6S). grafiati.com This suggests that while degradation is not a significant process in conventional WWTPs, specialized microbes capable of breaking down these compounds may exist, opening avenues for future bioremediation research. grafiati.com The primary interaction in current treatment systems, however, remains adsorption. nih.gov


Advanced Analytical Methodologies for Fluorescent Brightener 357

Spectroscopic Quantification Approaches

Spectroscopic methods are fundamental in the analysis of fluorescent compounds like Fluorescent Brightener 357, leveraging its inherent light-absorbing and emitting properties for both qualitative identification and quantitative measurement.

UV Spectrophotometric Determination

UV-Vis spectrophotometry serves as a straightforward and accessible method for quantifying Fluorescent Brightener 357. This technique is based on the principle that the compound absorbs ultraviolet light at a specific wavelength. By measuring the amount of light absorbed by a sample, the concentration of the brightener can be determined by comparison to a standard curve. raytopoba.com While this method is cost-effective and simple to operate, it is primarily effective for determining the total content of a known fluorescent whitening agent rather than identifying specific types within a mixture. raytopoba.com The characteristic absorption of fluorescent whitening agents occurs in the UV range, typically between 290 and 400 nm. amazonaws.com

Molecular Fluorescence Spectrophotometry for Qualitative and Quantitative Analysis

Molecular fluorescence spectrophotometry offers a higher degree of sensitivity and selectivity compared to UV spectrophotometry. raytopoba.com This method involves exciting the sample with a specific wavelength of light, causing Fluorescent Brightener 357 to fluoresce and emit light at a longer wavelength. measurlabs.com The intensity of the emitted light is directly proportional to the concentration of the compound. This technique can be used to determine both the type and amount of the fluorescent whitening agent present. raytopoba.com For instance, a method for determining fluorescent whitening agents in plastic food contact materials utilized a fluorescence detector with an excitation wavelength of 350 nm and an emission wavelength of 430 nm. researchgate.net

Excitation-Emission Matrix (EEM) Fluorescence Spectroscopy for Complex Samples

For analyzing complex samples where multiple fluorescent components may be present, Excitation-Emission Matrix (EEM) fluorescence spectroscopy is a powerful tool. horiba.comazom.com An EEM is a three-dimensional scan that generates a contour plot of excitation wavelength versus emission wavelength versus fluorescence intensity, creating a unique "molecular fingerprint" for the sample. horiba.comedinst.com This technique is particularly useful for identifying individual components in mixtures without the need for prior separation. rsc.org EEM has been widely applied in the study of chromophoric dissolved organic matter (CDOM) in water quality analysis. horiba.comazom.com By using multivariate analysis methods like Parallel Factor Analysis (PARAFAC), EEM can deconstruct complex overlapping spectra to identify and quantify specific fluorescent compounds, even in the presence of interfering substances. rsc.orgdtu.dk

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating Fluorescent Brightener 357 from other components in a sample, allowing for more accurate and specific quantification.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluorescent whitening agents. newclothmarketonline.com It separates compounds based on their interaction with a stationary phase and a mobile phase. newclothmarketonline.com When coupled with a UV detector, HPLC can quantify compounds based on their UV absorbance. newclothmarketonline.com However, for enhanced sensitivity and selectivity for fluorescent compounds, a fluorescence detector (FLD) is often preferred. measurlabs.comnewclothmarketonline.com HPLC-FLD methods have been developed for the determination of various fluorescent whitening agents, including those in disposable sanitary products and plastic food contact materials. researchgate.net A typical method involves extracting the sample and then separating the components on a C18 or Phenyl column with a gradient elution using mobile phases like ammonium (B1175870) acetate (B1210297) and acetonitrile. amazonaws.comresearchgate.net The fluorescence detector is set to the specific excitation and emission wavelengths of the target analyte, such as 350 nm for excitation and 430 nm for emission. researchgate.netfda.gov

Table 1: Example HPLC-FLD Parameters for FWA Analysis

ParameterValue
Column Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with 5 mmol/L ammonium acetate and acetonitrile
Excitation Wavelength 350 nm
Emission Wavelength 430 nm

This table presents typical parameters for the HPLC-FLD analysis of fluorescent whitening agents, based on a published method. researchgate.net

Coupled Techniques: HPLC-Mass Spectrometry (MS) for Enhanced Specificity and Sensitivity

For the most definitive identification and quantification, especially at trace levels, HPLC is coupled with mass spectrometry (MS). nih.gov HPLC-MS combines the powerful separation capabilities of HPLC with the mass-to-charge ratio analysis of MS, providing a high degree of specificity and sensitivity. nih.gov This technique is particularly valuable for analyzing complex matrices and for confirming the identity of detected compounds. epa.gov Various LC-MS techniques, including those using electrospray ionization (ESI), have been successfully employed for the analysis of dyes and fluorescent whitening agents. amazonaws.comepa.gov HPLC-MS/MS, or tandem mass spectrometry, further enhances specificity by fragmenting the initial ions and analyzing the resulting product ions, which is crucial for structural elucidation and for differentiating between compounds with the same nominal mass. epa.gov

Chemometric Applications in Fluorescent Brightener Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of fluorescent brightener analysis, these applications are crucial for handling complex sample matrices and resolving interferences.

Second-Order Multivariate Calibration for Analyte Quantification

Second-order multivariate calibration is a powerful tool for the quantitative analysis of analytes like Fluorescent Brightener 357 in complex mixtures without the need for physical separation. rsc.org This method utilizes a three-way data array, which can be generated by obtaining excitation-emission matrices (EEMs) from multiple samples. rsc.org The "second-order advantage" of these methods allows for the accurate quantification of the analyte of interest even in the presence of unknown and uncalibrated interfering substances. rsc.org

By analyzing the multi-dimensional data, these calibration models can resolve the spectral profile of the target analyte from the background matrix. rsc.org This approach has been successfully applied to the simultaneous determination of optical brighteners and other substances in real-world samples like laundry powders and environmental water, demonstrating satisfactory recoveries and high accuracy. rsc.orgrsc.org The process involves creating a calibration set with known concentrations of the analyte and then using this model to predict the concentration in unknown samples. thermofisher.com

Multi-Way Models (e.g., PARAFAC, ATLD) for Resolving Interferences

Multi-way models, such as Parallel Factor Analysis (PARAFAC) and Alternating Trilinear Decomposition (ATLD), are instrumental in decomposing complex three-way data, like fluorescence excitation-emission matrices (EEMs), into their constituent chemical components. rsc.orgrsc.org These models are particularly effective in resolving overlapping signals from different fluorescent compounds present in a sample. rsc.orgrsc.org

PARAFAC is a widely used method that, under ideal conditions, can mathematically identify and quantify individual fluorophores that vary independently. rsc.orgcmu.edu It decomposes the three-way data array into a set of trilinear components, each representing a pure substance with its characteristic excitation and emission spectra and concentration profile. rsc.orgcmu.edu ATLD is another alternating least squares-based method that can be applied to trilinear data. rsc.org These models have proven effective in the analysis of complex samples, enabling the quantification of specific analytes even when their spectral signatures are heavily overlapped by interfering compounds. rsc.orgrsc.org

Methodologies for Environmental Source Tracking

Identifying the sources of environmental contamination is critical for effective pollution management. Fluorescent brighteners, including compounds like Fluorescent Brightener 357, are valuable indicators of human-derived wastewater due to their widespread use in detergents. vt.eduproteus-instruments.com

Fluorometric Methods with Ultraviolet (UV) Light Exposure for Differentiating Sources

Fluorometric methods that incorporate exposure to ultraviolet (UV) light are effective for differentiating sources of fluorescent whitening agents (FWAs). sccwrp.org This technique leverages the principle of photodegradation, where optical brighteners break down upon exposure to UV light. sccwrp.orgca.gov By measuring the fluorescence of a water sample before and after a controlled period of UV exposure, a significant reduction in fluorescence intensity can indicate the presence of optical brighteners, as opposed to naturally occurring fluorescent organic matter which may degrade at a different rate. sccwrp.org

Research has shown that a reduction in fluorescence of greater than 30% after UV exposure can be a positive indicator for optical brighteners. sccwrp.orgca.gov This method has been successfully used to distinguish between human-sourced pollution and other background fluorescence in environmental waters. sccwrp.orgresearchgate.net The simplicity and speed of this technique make it a valuable tool for screening and identifying potential contamination hotspots. ca.gov

Cellulose (B213188) Adsorption-Based Fluorometric Techniques for Water Sample Analysis

The strong affinity of fluorescent brighteners for cellulose provides the basis for an effective water sample analysis technique. usgs.gov Cotton pads, which are primarily composed of cellulose, can be deployed in water bodies to act as passive samplers. usgs.govvt.edu These pads adsorb any fluorescent brighteners present in the water over a period of several days. usgs.govvt.edu

After retrieval, the pads can be examined under a UV light source. vt.edu The presence of fluorescence on the pad indicates the presence of optical brighteners in the water. usgs.govvt.edu This method offers a cost-effective and straightforward approach for detecting wastewater contamination, particularly in identifying failing septic systems or illicit discharges. ca.govusgs.gov While it is often used as a qualitative presence/absence test, it can be a powerful screening tool for large areas. researchgate.netvt.edu

Strategies for Mitigating Interferences from Natural Organic Matter in Detection

A significant challenge in the fluorometric detection of optical brighteners is the interference from natural organic matter (NOM), such as humic substances, which also fluoresce. sccwrp.orgusgs.gov Several strategies have been developed to mitigate this interference.

One approach involves the use of specific emission filters on fluorometers to reduce the background fluorescence from NOM. researchgate.net For instance, adding a 436-nm emission filter has been shown to decrease background fluorescence by over 50%. researchgate.net Another strategy is the photodecay method mentioned previously, where the differential degradation rates between optical brighteners and NOM under UV light are exploited. sccwrp.orgresearchgate.net

Furthermore, combining fluorescence spectroscopy with other techniques, such as near-infrared (NIR) spectroscopy, has been proposed to correct for the interference of organic matter. nih.gov By identifying a calibration factor from the NIR diffuse reflectance spectrum that correlates with the concentration of interfering substances like humic acid, the fluorescence intensity of the target analyte can be more accurately determined. nih.gov The use of multi-way chemometric models like PARAFAC also inherently helps to distinguish the fluorescence signal of the brightener from that of NOM. rsc.org

Advanced Research Applications and Material Science Integration

Photoinitiator Applications in Polymer Chemistry

The capacity of certain fluorescent brighteners to act as photoinitiators in polymerization reactions has opened up new avenues in materials science. These compounds can absorb light energy and initiate the chemical reactions that form polymers.

Fluorescent brighteners, when used in conjunction with a co-initiator like a diaryliodonium salt, have been shown to be effective photoinitiating systems for the free radical polymerization of acrylates. cymitquimica.comnih.gov While much of the foundational research has been conducted on compounds like Fluorescent Brightener 28, the principles extend to other stilbene-based brighteners. These two-component systems demonstrate high performance, driven by the excellent near-UV-visible absorption and strong fluorescence properties of the brightener. nih.govresearchgate.net The process involves the brightener absorbing light and entering an excited state, which then interacts with the co-initiator to generate the free radicals necessary to polymerize acrylate (B77674) monomers.

A significant area of development is the use of fluorescent brighteners in polymerization systems cured by visible-light emitting diodes (LEDs). nih.govrsc.org This move away from traditional UV curing is motivated by the safety and cost-effectiveness of visible light LEDs. rsc.org Research has demonstrated that photoinitiating systems based on fluorescent brighteners can effectively initiate the polymerization of acrylates under LED irradiation. nih.govjlu.edu.cn The broad absorption spectra of these brighteners in the near-UV and visible range make them suitable for activation by various LED sources. nih.gov Styrene-based brighteners, in particular, have shown promise as highly effective photoinitiators for creating tack-free waterborne coatings and hydrogels using low-intensity light. rsc.org

A notable application of fluorescent brighteners is in mediating thiol-ene photopolymerizations. This type of "click" chemistry is known for its high efficiency and rapid reaction rates. mdpi.com Recent studies have highlighted that combining fluorescent brighteners with an iodonium (B1229267) salt can efficiently generate the thiyl radicals needed to drive the polymerization of trithiol-triene monomers under visible-light LED exposure. researchgate.net This method offers a green and straightforward route to synthesizing hyperbranched polymers and stimuli-sensitive nanoemulsions. researchgate.net The process is advantageous as it can be conducted in aqueous conditions and under visible light, reducing the need for volatile organic compounds (VOCs) and high-energy light sources. researchgate.net

A persistent challenge in free radical photopolymerization is inhibition by oxygen, which can quench the excited state of the photoinitiator and scavenge free radicals, leading to incomplete curing and tacky surfaces. nih.govradtech.org Photoinitiating systems based on fluorescent brighteners have been shown to effectively overcome this oxygen inhibition, even at low LED light intensities. nih.govresearchgate.net The mechanism involves the excited brightener interacting with a co-initiator (like an iodonium salt) to produce radicals at a high rate, which helps to consume dissolved oxygen and initiate polymerization more efficiently. Some studies suggest that certain optical brighteners may also play a role in consuming oxygen through photochemical reactions, though this is an area of ongoing investigation. sci-hub.se

Environmental Technology and Remediation Applications

Beyond polymer science, Fluorescent Brightener 357 has demonstrated potential in environmental applications, particularly in the treatment of wastewater. Its chemical properties allow it to interact with organic pollutants, facilitating their removal.

Fluorescent Brightener 357 is recognized for its effectiveness in removing organic matter from wastewater through processes of optical adsorption and sedimentation. cymitquimica.combiosynth.com As a water-soluble, non-toxic compound, it can be utilized in treatment facilities to enhance the removal of dissolved and suspended organic materials. cymitquimica.combiosynth.com Optical brighteners, in general, have a high affinity for cellulose (B213188) and other organic materials, causing them to adsorb onto these particles. usgs.gov This adsorption facilitates the sedimentation of suspended solids. Research indicates that a significant percentage of optical brighteners are removed from wastewater by adsorbing to sludge during the treatment process. usgs.gov This characteristic is leveraged to aid in the clarification of wastewater.

Advanced Treatment Technologies for Degradation of Fluorescent Brightener 357 in Water

Bio-Oriented Applications

Fluorescent Brightener 357 has been identified for its role in enhancing the efficacy of microbial insecticides, particularly those based on baculoviruses. chemicalbook.comcookechem.comamericanchemicalsuppliers.com Stilbene-based brighteners are known to improve the insecticidal activity of these agents against various insect pests. chemicalbook.comnih.gov

The primary mechanisms for this enhancement include:

UV Protection: The compounds protect baculoviruses from deactivation by sunlight's ultraviolet radiation. chemicalbook.comcookechem.com

Peritrophic Matrix Disruption: Research on similar fluorescent brighteners suggests they may act on the insect's midgut. nih.gov They are believed to interfere with the integrity of the peritrophic matrix, a protective layer lining the midgut, which increases the susceptibility of the insect to the viral pathogen. nih.gov

Inhibition of Apoptosis: Some studies indicate that fluorescent brighteners can inhibit apoptosis (programmed cell death) in virus-infected insect cells, allowing for greater viral replication before cell lysis. nih.gov

This enhancement effect has been noted in the activity of Anticarsia gemmatalis nucleopolyhedrovirus and other entomopathogenic viruses and bacteria. chemicalbook.comnih.gov

Table 2: Bio-Oriented Application of Fluorescent Brightener 357

Application Area Target Organism/System Mechanism of Action Observed Effect

Protection of Baculoviruses Against Ultraviolet Deactivationchemicalbook.com

Fluorescent brighteners, including stilbene-based compounds like Fluorescent Brightener 357, have been identified for their significant role in protecting baculoviruses from deactivation by ultraviolet (UV) radiation. americanchemicalsuppliers.comnih.gov Baculoviruses are a group of viruses used as highly specific and environmentally friendly biological insecticides. However, their effectiveness in the field is often limited by their susceptibility to degradation from the UV-B component (280–320 nm) of sunlight. usda.gov The addition of fluorescent brighteners to baculovirus formulations is a key strategy to mitigate this inactivation. usda.govmade-in-china.com

The primary protective mechanism of these compounds is their ability to act as UV protectants. made-in-china.com They absorb damaging UV radiation and re-emit the energy as visible blue light, a process that shields the viral DNA from harm. usda.gov Research has demonstrated that this protection significantly enhances the efficacy and persistence of baculovirus insecticides. americanchemicalsuppliers.comgoogle.com Studies have shown that stilbene (B7821643) fluorescent brighteners can provide complete protection for a nuclear polyhedrosis virus (NPV) at a concentration of about 1%.

In addition to acting as a physical UV screen, fluorescent brighteners may enhance viral activity through other mechanisms. These include inhibiting the sloughing of virus-infected midgut cells and potentially suppressing apoptosis (programmed cell death) in host cells, which allows for greater virus replication. made-in-china.com

Detailed research has quantified the protective effects of various stilbene-based fluorescent brighteners, a class to which Fluorescent Brightener 357 belongs. The following table presents findings on the mortality rates of gypsy moth larvae (Lymantria dispar) after being fed a diet containing a nuclear polyhedrosis virus (LdMNPV) that was exposed to UV radiation for 60 minutes, with and without the addition of different brighteners at a 1.0% concentration.

Table 1: Efficacy of Stilbene Fluorescent Brighteners in Protecting LdMNPV from UV Radiation (60 min exposure)

Treatment Mean % Mortality (Day 10) Mean % Mortality (Day 13)
NPV + Brightener (UV Exposed)
NPV + Phorwite AR 98.3 98.3
NPV + Calcofluor M2R 96.7 96.7
NPV + Leucophor BSB 88.3 93.3
NPV + Leucophor BS 86.7 91.7
Controls
NPV (Non-irradiated) 41.7 65.0
NPV (UV Exposed, No Brightener) 1.7 1.7

Data sourced from research on stilbene fluorescent brighteners.

The data clearly indicates that the addition of stilbene fluorescent brighteners dramatically increased the mortality of larvae compared to the virus exposed to UV light without a protectant. The mortality rates for the UV-exposed virus with brighteners were significantly higher than even the non-irradiated virus, suggesting the brighteners not only protect the virus but may also enhance its infectivity.

Future Research Directions and Emerging Challenges

Design and Synthesis of Next-Generation Fluorescent Brightener 357 Analogs with Tailored Photophysical Properties

A significant challenge with traditional stilbene-based brighteners is their susceptibility to photodegradation and photoisomerization, which can diminish their whitening effect over time. researchgate.net Future research is intensely focused on the rational design and synthesis of novel analogs of Fluorescent Brightener 357 that exhibit superior photophysical and chemical properties.

Key research objectives include:

Enhanced Photostability: The core stilbene (B7821643) structure in Fluorescent Brightener 357 can undergo a reversible isomerization from the fluorescent (E)-isomer to the non-fluorescent (Z)-isomer upon exposure to UV light. heraproject.com Strategies to mitigate this include the synthesis of polymeric fluorescent brighteners (PFBs). By incorporating the brightener's chromophore into a polymer backbone, the molecular mobility can be restricted, thus improving photostability and the fluorescence quantum yield. researchgate.net

Tuning Emission Wavelengths: The functionalization of the core structure allows for the fine-tuning of emission wavelengths. cardiff.ac.uk By strategically adding electron-donating or electron-withdrawing groups to the triazine or phenyl rings, the electronic nature of the molecule can be altered, thereby modifying its absorption and emission characteristics to achieve desired shades of white or even colored fluorescence for specific applications. researchgate.net

Improved Solubility and Substrate Affinity: Modifying the substituent groups can also influence the compound's solubility and its affinity for specific substrates like cellulose (B213188) fibers. Research into creating derivatives with different numbers or types of sulfonic acid groups, similar to the variations seen between disulfonated, tetrasulfonated, and hexasulfonated brighteners, could lead to next-generation products tailored for specific industrial processes, such as surface sizing versus wet-end applications in papermaking. raytopoba.com

A study on triazine amino-stilbene fluorescent brighteners demonstrated that modifying the structure by replacing an amino compound with polyaminamide resulted in improved light stability and higher fluorescence quantum yields, enhancing the whitening performance on paper coatings. researchgate.net This approach highlights a viable pathway for developing more robust Fluorescent Brightener 357 analogs.

Comprehensive Elucidation of Environmental Transformation Pathways and Product Formation Under Diverse Conditions

The widespread use of Fluorescent Brightener 357 necessitates a thorough understanding of its environmental fate and potential transformation products. While stilbene-based brighteners are known to be eliminated with high efficiency in wastewater treatment plants (WWTPs), this is primarily due to strong adsorption to sewage sludge rather than biodegradation. heraproject.com

Future research must address the following critical areas:

Photodegradation Pathways: Photodegradation in surface waters is a significant dissipation pathway. industrialchemicals.gov.au However, this process can lead to the formation of numerous smaller, persistent metabolites. A key research challenge is to identify the structure of these photodegradation products and assess their environmental behavior and potential toxicity. Studies on related compounds have shown that while the resulting mix of breakdown products may be less toxic, their persistence is a concern. heraproject.com

Biodegradation in Soil and Sediment: Since a significant portion of optical brighteners ends up in sewage sludge, which is sometimes used as agricultural fertilizer, understanding their long-term fate in soil and sediment is crucial. industrialchemicals.gov.au Research should focus on the conditions under which biodegradation might occur and the nature of the resulting catabolites. Stilbene-based brighteners are generally considered to have low mobility in soil but are persistent.

Table 1: Environmental Fate and Transformation of Stilbene-Based Fluorescent Brighteners

Process Key Findings & Research Gaps References
Biodegradation Not readily or inherently biodegradable. High removal rate (85-90%) in WWTPs is due to adsorption onto sludge, not mineralization. heraproject.com
Photodegradation A significant dissipation pathway in aquatic environments. Involves reversible E/Z isomerization leading to fluorescence loss. Leads to the formation of persistent, unidentified metabolites. heraproject.comindustrialchemicals.gov.au
Adsorption Strongly adsorbs to suspended solids, sludge, and sediment. Low mobility in soil. industrialchemicals.gov.au
Chemical Form Exists as anions in water at neutral pH. Can form zwitterions at low pH, potentially altering mobility and interactions.

Development of Highly Sensitive and Selective Analytical Techniques for Trace-Level Detection in Complex Matrices

To accurately assess the environmental distribution and transformation of Fluorescent Brightener 357, robust analytical methods capable of detecting and quantifying the parent compound and its degradation products at trace levels are essential. Current analytical capabilities are often challenged by the complexity of environmental and biological samples.

Emerging research directions in this area include:

Advanced Chromatographic and Spectrometric Methods: While HPLC with fluorescence detection is common, there is a need for methods with higher sensitivity and selectivity, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS). These techniques can aid in the structural elucidation of unknown transformation products in complex matrices like sewage sludge, river water, and soil extracts.

Novel Sensor-Based Technologies: The development of highly sensitive and selective sensor-assisted immunoassays could provide rapid and cost-effective screening tools. rsc.orgnih.gov Research into creating monoclonal antibodies that specifically recognize Fluorescent Brightener 357 or its key metabolites could form the basis for techniques like fluorescence immunoassays (FIA) or kinetic exclusion assays (KinExA). rsc.org

"Turn-On" Fluorescent Probes: Another innovative approach involves designing fluorescent nanocomposites or molecular probes that exhibit a "turn-on" fluorescence response specifically in the presence of Fluorescent Brightener 357. mdpi.com This could enable highly selective detection with a low background signal, improving detection limits significantly. The development of such methods would be a substantial leap forward from current techniques.

Table 2: Future Analytical Methodologies for Fluorescent Brightener 357

Technique Principle & Potential Advantage References
Sensor-Assisted Immunoassays Utilizes specific antibody-antigen binding for high selectivity. Enables rapid, high-throughput analysis of trace residues in food or environmental samples. rsc.orgnih.gov
Nanocomposite "Turn-On" Probes A nanocomposite's fluorescence is initially quenched and is recovered upon binding to the target analyte. Offers potential for extremely high sensitivity and selectivity. mdpi.com
Spectrofluorimetric Methods Based on a specific chemical reaction that produces a highly fluorescent product. Can achieve pico-trace level detection limits. nih.gov

Exploration of Novel Multifunctional Applications in Advanced Materials and Sustainable Technologies

Beyond its traditional role as a whitening agent, the unique photophysical properties of Fluorescent Brightener 357 and its derivatives offer opportunities in advanced materials science and sustainable technologies.

Promising areas for future exploration are:

Photoinitiators for Polymerization: Stilbene-based brighteners have been shown to act as effective and environmentally friendly photoinitiators for aqueous visible-light polymerization. rsc.org This could be applied to the synthesis of high-performance water-based coatings and for the LED-assisted synthesis of hydrogels, offering a greener alternative to conventional UV-curing systems.

Advanced Functional Coatings: Research into sunlight-cured coatings using fluorescent brighteners in thiol-ene polymerizations points towards sustainable manufacturing processes. These methods are environmentally friendly and can be used to create multifunctional materials.

Fluorescent Probes and Sensors: The inherent fluorescence of these compounds makes them candidates for development as chemical sensors or biological probes. By functionalizing the Fluorescent Brightener 357 molecule, it could be designed to respond to specific analytes or environmental conditions (e.g., pH, metal ions), with changes in its fluorescence signaling the presence of the target.

Sustainable "Green" Brighteners: There is a drive to develop more sustainable and environmentally benign functional chemicals. Research into cellulose-based polymeric optical brightening agents, which are derived from renewable resources and show strong adsorption to fibers with no leaching, represents a path toward greener alternatives. researchgate.net Future work could involve grafting Fluorescent Brightener 357 or its analogs onto biopolymer backbones to create high-performance, sustainable materials.

The exploration of these novel applications could reposition Fluorescent Brightener 357 from a high-volume commodity chemical to a high-value specialty chemical for advanced and sustainable technologies.

Q & A

Q. Table 1: Recommended Characterization Parameters

MethodKey ParametersExpected Outcomes
UV-Visλmax (350–370 nm)Confirms chromophore integrity
Fluorescenceλexem (e.g., 365/430 nm)Validates fluorescence efficiency
HPLC-MSRetention time, m/z 1197.22Verifies molecular weight and purity

Advanced: How can researchers optimize fluorescence quantum yield (ΦF) of C.I. 357 under varying solvent conditions?

Fluorescence efficiency depends on solvent polarity, viscosity, and pH. A systematic approach includes:

Solvent Screening : Test polar (water, ethanol) vs. non-polar solvents. Polar solvents may enhance solubility but reduce ΦF due to aggregation .

pH Titration : Monitor ΦF at pH 2–12 (use buffers) to identify stability thresholds. Acidic conditions may protonate sulfonate groups, altering emission .

Viscosity Effects : Use glycerol-water mixtures to study diffusion-limited quenching (Stern-Volmer analysis) .

Key Consideration : Calibrate instruments using ASTM Standard Guides (e.g., ASTM E578) to ensure spectral accuracy .

Basic: What are the critical steps for synthesizing Fluorescent Brightener 357 at the lab scale?

Lab-scale synthesis involves:

Precursor Preparation : React 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride and diethylamine derivatives .

Sulfonation : Introduce sulfonate groups using SO3H-containing reagents under controlled pH (7–9) .

Purification : Isolate via recrystallization (ethanol/water) and validate purity via HPLC .

Note : Always cross-reference CAS 41098-56-0 and 83512-97-4 for batch consistency .

Advanced: How can contradictory data on C.I. 357’s photostability in environmental studies be reconciled?

Conflicting photolysis rates (e.g., in aquatic vs. soil matrices) may arise from:

  • Matrix Effects : Organic matter in soil may shield C.I. 357 from UV light, reducing degradation .
  • Quenching Agents : Presence of halides (e.g., Cl<sup>−</sup>) in water accelerates photodegradation via reactive oxygen species .

Q. Methodological Solution :

  • Use controlled EUSES scenarios (e.g., standardized light sources, ISO 11348-2) to replicate environmental conditions .
  • Validate with LC-MS/MS to track degradation byproducts .

Basic: What protocols ensure reproducibility in fluorescence intensity measurements across laboratories?

Adopt metrological standardization:

Instrument Calibration : Use NIST-traceable standards (e.g., quinine sulfate) for intensity normalization .

Spectral Correction : Apply instrument-specific correction factors for excitation/emission spectra .

Interlaboratory Validation : Participate in round-robin trials to harmonize protocols (e.g., ASTM E2719) .

Advanced: How can computational modeling predict C.I. 357’s interactions with biomolecules in imaging applications?

Combine:

  • DFT Calculations : Optimize molecular geometry and predict electronic transitions (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Simulate binding with proteins (e.g., albumin) to assess selectivity .
  • Experimental Validation : Compare predicted vs. observed fluorescence lifetimes using time-resolved spectroscopy .

Basic: What safety protocols are essential when handling Fluorescent Brightener 357 in aqueous solutions?

  • PPE : Wear nitrile gloves and indirectly vented goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic/basic solutions before disposal (pH 6–8) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies resolve aggregation-caused quenching (ACQ) in high-concentration C.I. 357 formulations?

  • Additive Screening : Introduce surfactants (e.g., SDS) to disrupt π-π stacking .
  • Nanocarrier Encapsulation : Use silica nanoparticles or liposomes to isolate dye molecules .
  • Concentration Optimization : Determine critical aggregation concentration (CAC) via fluorescence titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.